molecular formula C10H20N4O7 B3024233 L-Arginine malate CAS No. 41989-03-1

L-Arginine malate

Cat. No. B3024233
CAS RN: 41989-03-1
M. Wt: 308.29 g/mol
InChI Key: RUFJTBOKWJYXPM-WCCKRBBISA-N
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Description

L-Arginine is an amino acid that plays a crucial role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into nitric oxide, which helps the blood vessels open . L-Arginine is also an essential substrate for the synthesis of nitric oxide (NO), creatine, polyamines, homoarginine, and agmatine in mammals .


Synthesis Analysis

L-Arginine is converted to L-Citrulline by argininosuccinate synthase. L-Citrulline is then recycled back to L-Arginine . In a study, Arginine–malate-based dual-emission carbon dots were synthesized for the determination of uric acid (UA). The formation of hydrogen bonds between the ketone/hydroxyl group in the UA molecule and the amino group on the surface of Arg-CD activated the fluorescent signal .


Molecular Structure Analysis

The first order hyperpolarizability of L-Arginine maleate is 6.30615227×10-30esu, and the large value of hyperpolarization along the z-direction shows a substantial delocalization of charges in these directions . The role of Arg-153 in distinguishing substrate specificity was examined by the mutant R153C .


Chemical Reactions Analysis

Arginine–malate-based dual-emission carbon dots using L-arginine and DL-malic acid as precursors were prepared by a simple and rapid solvothermal synthesis method . L-arginase, a powerful anticancer enzyme, hydrolyzes L-arginine to L-ornithine and urea .

Mechanism of Action

Target of Action

L-Arginine malate, also known as (S)-2-Amino-5-guanidinopentanoic acid 2-hydroxysuccinic acid (1:1), primarily targets the body’s protein biosynthesis process . It plays a versatile role in the body, aiding in cell division, wound healing, ammonia disposal, immune system function, and hormone biosynthesis . L-Arginine is also the precursor for the biosynthesis of nitric oxide (NO) and polyamines .

Mode of Action

L-Arginine malate interacts with its targets by being converted into nitric oxide in the body . This conversion is facilitated by nitric oxide synthase (NOS) enzymes . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions . The substance also stimulates the release of insulin into the body .

Biochemical Pathways

L-Arginine malate affects several biochemical pathways. It is metabolized to urea and L-ornithine by the arginase enzyme via hydrolysis in the urea cycle . L-Arginine is also used by nitric oxide synthase (NOS) to produce NO . Furthermore, it can be methylated, producing methylated L-arginines, which inhibit NOS .

Pharmacokinetics

It is known that l-citrulline, a natural precursor of l-arginine, bypasses hepatic first-pass metabolism and can be converted to l-arginine specifically within the tissues .

Result of Action

The conversion of L-Arginine malate into nitric oxide has several molecular and cellular effects. It supports heart health, reduces chest pain, helps build muscles, aids in wound repair, and improves male fertility . Excessive l-arginine can cause side effects such as nausea, diarrhea, and bloating .

Action Environment

The action, efficacy, and stability of L-Arginine malate can be influenced by environmental factors. This makes the therapy more selective and efficient .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJTBOKWJYXPM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194797
Record name Arginine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine malate

CAS RN

41989-03-1, 16856-16-9
Record name Arginine malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41989-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, 2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16856-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-Malic acid, compound with L-arginine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine malate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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